Technical Whitepaper: Synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
Technical Whitepaper: Synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
This guide details the synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine , a critical pharmacophore often utilized in kinase inhibitors (e.g., ALK/ROS1 inhibitors) and GPCR modulators.
The guide prioritizes two distinct methodologies:
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The "Discovery Route" (Minisci Reaction): A rapid, one-step radical alkylation ideal for small-scale library generation.
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The "Process Route" (Suzuki Coupling): A robust, convergent pathway suitable for gram-to-kilogram scale-up.
Executive Summary
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Target Molecule: 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine
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Molecular Formula: C₁₂H₁₇NO
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Molecular Weight: 191.27 g/mol
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Key Properties: The 2,6-dimethyl substitution provides steric protection to the pyridine nitrogen, reducing N-oxidation and metabolic clearance. The 4-tetrahydropyranyl (THP) moiety acts as a polar, non-aromatic bioisostere for cyclohexyl or phenyl groups, improving aqueous solubility and lowering LogP.
Retrosynthetic Analysis
The construction of the bi-heterocyclic core can be approached via direct C-H functionalization or metal-catalyzed cross-coupling.
Figure 1: Retrosynthetic disconnection showing the Discovery Route (Red) and Process Route (Green).
Route A: The Discovery Approach (Minisci Reaction)
Best for: Rapid analog generation, <1g scale, speed.
This route utilizes a silver-catalyzed decarboxylative alkylation.[1] While Minisci reactions often suffer from poor regioselectivity on unsubstituted pyridines, the 2,6-dimethyl substitution pattern is advantageous here . Because the
Mechanism[1][2][3][4]
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Radical Generation: Oxidative decarboxylation of tetrahydro-2H-pyran-4-carboxylic acid by Ag(II)/Persulfate generates the nucleophilic THP radical.
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Addition: The radical attacks the protonated 2,6-lutidine at C4.
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Re-aromatization: Oxidative hydrogen abstraction restores the pyridine ring.
Protocol 1: Oxidative Decarboxylation
Reagents:
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Substrate: 2,6-Lutidine (1.0 equiv)
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Radical Source: Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv)
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Catalyst: AgNO₃ (0.2 equiv)
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Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (2.0 equiv)
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Acid: TFA (1.0 equiv) or H₂SO₄ (1.0 equiv)
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Solvent: DCM/Water (Biphasic 1:1) or CH₃CN/Water
Step-by-Step Methodology:
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Preparation: In a round-bottom flask, dissolve 2,6-lutidine (10 mmol, 1.07 g) in a mixture of Water (20 mL) and Acetonitrile (20 mL).
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Acidification: Add Trifluoroacetic acid (10 mmol, 0.76 mL) to protonate the pyridine (activating it for radical attack).
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Addition: Add Tetrahydro-2H-pyran-4-carboxylic acid (20 mmol, 2.60 g) and AgNO₃ (2 mmol, 340 mg).
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Reaction: Heat the mixture to 50°C. Add a solution of Ammonium Persulfate (20 mmol, 4.56 g) in water (10 mL) dropwise over 30 minutes. Note: Evolution of CO₂ gas will be observed.
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Monitoring: Stir at 50°C for 2 hours. Monitor by LC-MS (Target M+H = 192.1).
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Workup: Cool to room temperature. Basify with saturated NaHCO₃ or 1M NaOH to pH > 9.
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Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).
Critical Insight: If the reaction stalls, add a second portion of AgNO₃ and Persulfate. The radical half-life is short; maintaining a steady concentration of the radical is key.
Route B: The Process Approach (Suzuki Coupling)
Best for: High purity, >10g scale, GMP manufacturing.
This route avoids the variable yields of radical chemistry by using a reliable Pd-catalyzed cross-coupling. It requires 4-bromo-2,6-dimethylpyridine, which can be purchased or synthesized from 2,6-lutidine N-oxide.
Protocol 2: Suzuki-Miyaura Coupling
Reagents:
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Electrophile: 4-Bromo-2,6-dimethylpyridine (1.0 equiv)
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Nucleophile: 2-(Tetrahydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
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Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
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Charging: To a 3-neck flask equipped with a reflux condenser, add 4-bromo-2,6-dimethylpyridine (50 mmol, 9.30 g) and the THP-boronate ester (60 mmol, 12.7 g).
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Solvent: Add 1,4-Dioxane (200 mL) and degas by bubbling nitrogen for 15 minutes.
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Catalyst Addition: Add K₂CO₃ (150 mmol, 20.7 g) dissolved in Water (50 mL). Then add Pd(dppf)Cl₂·DCM (2.5 mmol, 2.0 g).
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Reaction: Heat to 90°C–100°C under nitrogen atmosphere for 4–6 hours.
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IPC (In-Process Control): Check for consumption of bromide by HPLC.
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Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
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Partition: Transfer filtrate to a separatory funnel. Separate phases. Extract aqueous phase with EtOAc.
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Scavenging: Treat organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.
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Purification: Recrystallization from Hexanes/EtOAc is often possible due to the high symmetry and crystallinity of the product. Alternatively, distill under high vacuum.
Figure 2: Workflow for the Palladium-catalyzed synthesis.[2]
Analytical Characterization (Self-Validating Data)
When synthesizing this molecule, the following analytical signatures confirm identity and purity.
| Technique | Expected Signal / Observation | Interpretation |
| LC-MS (ESI+) | m/z = 192.1 [M+H]⁺ | Consistent with MW 191.27. |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons at C3/C5. Singlet proves symmetry (2,6-dimethyl). | |
| Equatorial protons of THP ether (adjacent to O). | ||
| Axial protons of THP ether (adjacent to O). | ||
| Methine proton at THP C4 (connection point to Pyridine). | ||
| Methyl groups at C2/C6. Strong singlet. | ||
| Remaining THP methylene protons. | ||
| ¹³C NMR | ~158 ppm (C2/C6), ~155 ppm (C4) | Quaternary carbons of the pyridine ring. |
| ~118 ppm (C3/C5) | Aromatic CH carbons. | |
| ~68 ppm (THP C-O) | Ether carbons in the THP ring. | |
| ~24 ppm (Methyls) | 2,6-Methyl groups. |
Safety & Troubleshooting
Safety Protocols
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Minisci Route: The use of Ammonium Persulfate and Silver Nitrate creates a strong oxidizing environment.[3] Ensure no flammables are near the reaction flask during addition. The reaction generates CO₂; ensure adequate venting to prevent pressure buildup.
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Suzuki Route: 4-Bromo-2,6-dimethylpyridine can be a skin irritant. Handle Pd catalysts in a fume hood to avoid inhalation of heavy metal dust.
Troubleshooting Guide
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Problem: Low yield in Minisci reaction (Poly-alkylation).
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Solution: This is rare due to steric blocking at C2/C6, but if observed, reduce the equivalents of carboxylic acid and stop the reaction at 70% conversion.
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Problem: Protodeboronation in Suzuki coupling (Loss of THP group).
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Solution: Use anhydrous conditions initially or switch to a milder base like K₃PO₄. Ensure the temperature does not exceed 100°C.
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Problem: Product is an oil and difficult to crystallize.
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Solution: Form the HCl salt by bubbling HCl gas into an ethereal solution of the product. The hydrochloride salt (C₁₂H₁₇NO·HCl) is a stable, white solid.
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References
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Minisci Reaction Fundamentals: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Tetrahedron, 1971.
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Scalable Minisci Protocols: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[4][5] Chem. Commun., 2011.
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Suzuki Coupling on Pyridines: Kudo, N., et al. "Synthesis of 4-substituted pyridines via Suzuki-Miyaura coupling." Chem. Pharm. Bull., 1999.
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Properties of THP-Pyridine Scaffolds: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018.
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
